![molecular formula C20H19NO3 B6505144 8-(9H-xanthene-9-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane CAS No. 1396860-74-4](/img/structure/B6505144.png)

8-(9H-xanthene-9-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

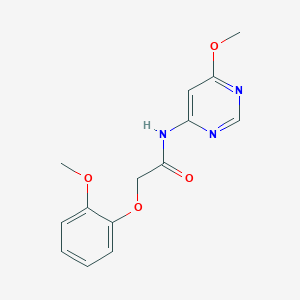

“8-(9H-xanthene-9-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane” is a complex organic compound. Xanthones, which are important O-heteroaromatic tricyclic molecules, form part of its structure . These molecules exhibit a wide range of bioactivities and are found as secondary metabolites in diverse terrestrial and marine plants, fungi, and lichen .

Synthesis Analysis

The synthesis of such compounds often involves the construction of a bridged oxa-[3.2.1]octane-embedded tricyclic carbon skeleton . This process can be highly efficient and has been used in the synthesis of similar structures . The synthesis of xanthones can be achieved by condensation of a salicylic acid with a phenol derivative .Molecular Structure Analysis

The molecular structure of this compound includes an oxygen-containing dibenzo-γ-pyrone heterocyclic scaffold, which is a characteristic feature of xanthones . It also includes an 8-azabicyclo[3.2.1]octane scaffold .Chemical Reactions Analysis

The compound has been associated with potent and efficacious antihyperalgesic effects . It has an affinity of 2.0 nM for DOR (rat brain cortex binding assay) and a naltrindole sensitive DOR potency of 5.6 nM .Wissenschaftliche Forschungsanwendungen

- The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for tropane alkaloids, a family of compounds with diverse and intriguing biological activities .

- Researchers have explored stereoselective methods to construct this scaffold. While many approaches involve enantioselective construction of an acyclic starting material, some methodologies achieve stereochemical control directly during the transformation that generates the bicyclic architecture .

- A novel homogeneous gold-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement enables the efficient synthesis of disubstituted 8-oxabicyclo[3.2.1]octane derivatives. This process exhibits high diastereoselectivity and utilizes glycal-derived propargylic esters .

- Researchers achieved catalytic asymmetric synthesis of 8-oxabicyclo[3.2.1]octane derivatives through a [3+2]-cycloaddition. The platinum-containing carbonyl ylides generated from acyclic γ,δ-ynones, in the presence of PtCl₂-Walphos and AgSbF₆, lead to these valuable compounds .

Tropane Alkaloid Synthesis

Gold-Catalyzed Tandem Reactions

Asymmetric Synthesis of 8-Oxabicyclo[3.2.1]octane Derivatives

Wirkmechanismus

Eigenschaften

IUPAC Name |

3-oxa-8-azabicyclo[3.2.1]octan-8-yl(9H-xanthen-9-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c22-20(21-13-9-10-14(21)12-23-11-13)19-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)19/h1-8,13-14,19H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQXSKCKGNJXRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2COCC1N2C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(9H-xanthene-9-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B6505101.png)

![2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6505114.png)

![N-{6-[(2H-1,3-benzodioxol-5-yl)methoxy]pyrimidin-4-yl}-2-(1,2-benzoxazol-3-yl)acetamide](/img/structure/B6505121.png)

![2-(2-chlorophenoxy)-N-{6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl}acetamide](/img/structure/B6505133.png)

![methyl 3-{3-oxa-9-azabicyclo[3.3.1]nonane-9-sulfonyl}thiophene-2-carboxylate](/img/structure/B6505140.png)

![4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]benzamide hydrochloride](/img/structure/B6505150.png)

![8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B6505154.png)

![N-(2-methylphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B6505155.png)

![3-[(3-chlorophenyl)methyl]-5-methoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6505179.png)